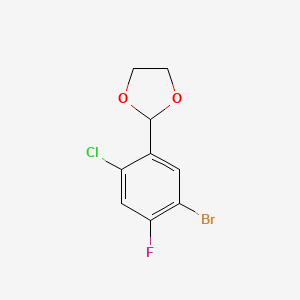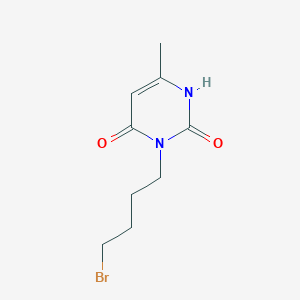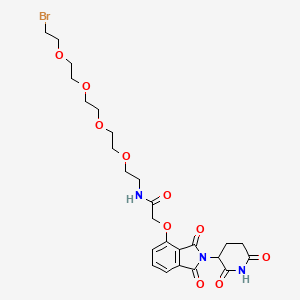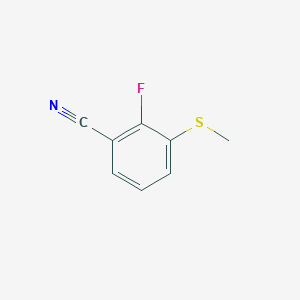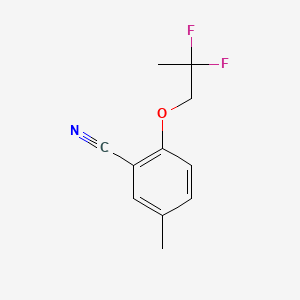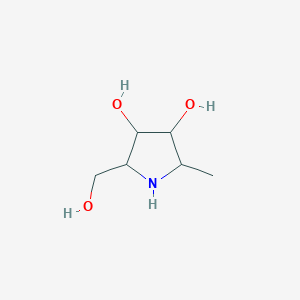
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin is an organic compound classified as a pyrrolidine. Pyrrolidines are a class of heterocyclic compounds containing a five-membered ring with one nitrogen atom and four carbon atoms. This compound is notable for its unique structure, which includes hydroxyl groups at positions 2, 3, and 4, and a methyl group at position 5.
Méthodes De Préparation
The synthesis of 2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin can be achieved through various synthetic routes. One common method involves the regio- and stereoselective introduction of amino and hydroxyl groups using strategies like tethered aminohydroxylation or epoxide-opening reactions. Industrial production methods may involve the use of trans-4-hydroxy-L-proline as a starting material, followed by a series of chemical transformations to introduce the desired functional groups.
Analyse Des Réactions Chimiques
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Etherification: The hydroxyl groups can react with alkyl halides to form ethers.
Common reagents used in these reactions include oxidizing agents for oxidation, carboxylic acids for esterification, and alkyl halides for etherification. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand for enzymes and other biomolecules.
Biology: Its structural similarity to other biologically active molecules has generated interest in its potential as a glycosidase inhibitor.
Medicine: Derivatives of this compound have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines.
Industry: It finds applications in drug synthesis, polymer chemistry, and catalysis.
Mécanisme D'action
The mechanism of action of 2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin involves its interaction with specific molecular targets. For example, it can act as a ligand for enzymes, influencing their function by binding to specific sites. The presence of hydroxyl and amine groups suggests it could interact with hydrogen bond donors and acceptors present in binding pockets of biological targets.
Comparaison Avec Des Composés Similaires
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin can be compared with other pyrrolidine derivatives, such as:
2-Hydroxymethyl-3,4-pyrrolidinediol: Similar in structure but lacks the methyl group at position 5.
3,4-Dihydroxy-2-hydroxymethyl-pyrrolidine: Another derivative with similar functional groups but different stereochemistry.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3 |
Clé InChI |
YRBKDBZXOAEMOT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(N1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





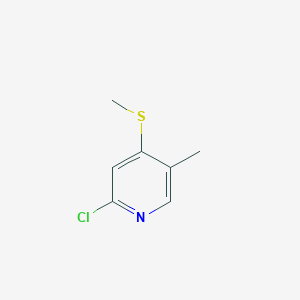
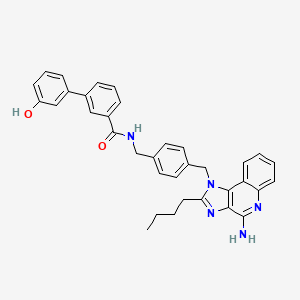
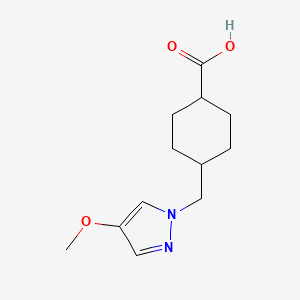
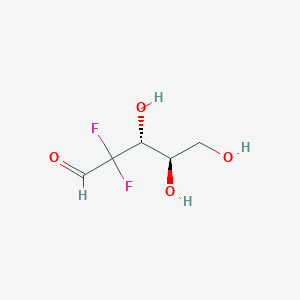
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14765277.png)
